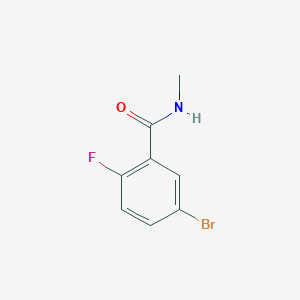

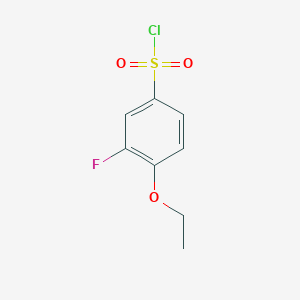

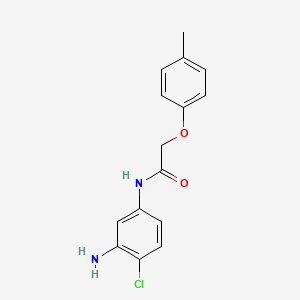

2-(2-amino-5-methylphenoxy)-N-methylacetamide

Vue d'ensemble

Description

“2-(2-amino-5-methylphenoxy)-N-methylacetamide” is a chemical compound with the CAS Number: 1016824-15-9 . It has a molecular weight of 208.26 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “2-(2-amino-5-methylphenoxy)-N-methylacetamide” is 1S/C11H16N2O2/c1-8-4-5-9(12)10(6-8)15-7-11(14)13(2)3/h4-6H,7,12H2,1-3H3 . This indicates the molecular structure of the compound.It is soluble in DMSO . The compound’s molecular weight is 208.26 .

Applications De Recherche Scientifique

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides using a palladium catalyst. In this context, 2-amino-5-methylthiazole serves as an essential boron reagent. The SM coupling reaction is widely applied due to its mild conditions, functional group tolerance, and environmentally benign nature .

Medicinal Chemistry and Drug Development

2-Amino-5-methylthiazole derivatives exhibit interesting pharmacological properties. Researchers explore their potential as drug candidates, especially in the design of kinase inhibitors, antimicrobial agents, and antiviral drugs. The thiazole ring system contributes to bioactivity, making this compound valuable in medicinal chemistry .

Agrochemicals and Pesticides

Thiazole-based compounds, including 2-amino-5-methylthiazole, find applications in agrochemicals. They can act as fungicides, herbicides, or insecticides. Researchers investigate their efficacy against specific pests and plant diseases, aiming for environmentally friendly solutions .

Flavor and Fragrance Industry

The thiazole moiety imparts unique odor characteristics. 2-Amino-5-methylthiazole contributes to the flavor and fragrance industry, enhancing the sensory profiles of food products, perfumes, and cosmetics. Its distinct aroma makes it valuable for creating novel scents .

Coordination Chemistry and Metal Complexes

Researchers explore the coordination behavior of 2-amino-5-methylthiazole with transition metal ions. It can form stable complexes, which may have applications in catalysis, luminescence, or magnetic materials. Understanding its metal-binding properties is crucial for designing functional materials .

Materials Science and Organic Semiconductors

Thiazole derivatives, including 2-amino-5-methylthiazole, have potential as organic semiconductors. Their π-conjugated systems allow for charge transport, making them suitable for electronic devices like organic field-effect transistors (OFETs) or solar cells. Researchers investigate their electrical properties and stability .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(2-amino-5-methylphenoxy)-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7-3-4-8(11)9(5-7)14-6-10(13)12-2/h3-5H,6,11H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEEHYEGRECLEQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)OCC(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-amino-5-methylphenoxy)-N-methylacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B3072482.png)

![5-Oxo-1-[2-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B3072502.png)

![5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-2-furoic acid](/img/structure/B3072507.png)

![3-([4-(Trifluoromethoxy)benzyl]thio)propanoic acid](/img/structure/B3072566.png)